2-amino-3-(5-methylpyridin-2-yl)propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-(5-methylpyridin-2-yl)propanoic acid is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.2 g/mol It is a derivative of pyridine and is characterized by the presence of an amino group and a carboxylic acid group attached to a propanoic acid chain
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(5-methylpyridin-2-yl)propanoic acid typically involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with an appropriate amine, followed by a series of chemical transformations to introduce the amino and carboxylic acid groups. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate hydrogenation reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Corresponding oxides
Reduction: Reduced derivatives
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
2-amino-3-(5-methylpyridin-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Comparison with Similar Compounds
- 2-amino-3-(5-chloropyridin-2-yl)propanoic acid
- 2-amino-3-(5-bromopyridin-2-yl)propanoic acid
- 2-amino-3-(5-fluoropyridin-2-yl)propanoic acid
Comparison: 2-amino-3-(5-methylpyridin-2-yl)propanoic acid is unique due to the presence of a methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its halogenated analogs, the methyl group provides different steric and electronic properties, potentially leading to variations in its interaction with molecular targets and its overall pharmacokinetic profile.
Properties
IUPAC Name |
2-amino-3-(5-methylpyridin-2-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6-2-3-7(11-5-6)4-8(10)9(12)13/h2-3,5,8H,4,10H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYQCBBDLIEYEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)CC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400881 |
Source
|
Record name | 2-AMINO-3-(5-METHYL(PYRIDIN-2-YL))PROPANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
603940-97-2 |
Source
|
Record name | 2-AMINO-3-(5-METHYL(PYRIDIN-2-YL))PROPANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.